molecular formula C15H15NO3 B7901051 Methyl 3-amino-3'-methoxy-[1,1'-biphenyl]-4-carboxylate

Methyl 3-amino-3'-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B7901051
M. Wt: 257.28 g/mol
InChI Key: FVYASLZMVOAHDL-UHFFFAOYSA-N
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Description

Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and methoxy groups on the biphenyl scaffold can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

    Introduction of Functional Groups: The amino and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce an amino group, while methoxylation can be achieved using methanol in the presence of a strong acid.

    Esterification: The carboxylate group can be introduced through esterification reactions, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its biphenyl core can be used in the design of organic light-emitting diodes (OLEDs) and liquid crystals.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity. The biphenyl core can provide a rigid scaffold that enhances its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methoxybenzoate: Similar structure but with a single benzene ring.

    3-Amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 4-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate: Similar structure but with the amino group at a different position.

Uniqueness

Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the amino, methoxy, and ester groups on the biphenyl scaffold provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

methyl 2-amino-4-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-12-5-3-4-10(8-12)11-6-7-13(14(16)9-11)15(17)19-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYASLZMVOAHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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